BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

gallium-resistant lung cancer AXL kinase pathway anti-proliferative screening

CAS 932540-42-6 is the most potent AXL kinase inhibitor identified from a virtual screening campaign against gallium-resistant A549 lung adenocarcinoma cells, with 80-fold increased anti-proliferative potency over GaAcAc and a 6-fold advantage over lead 7919469. Its 3-(4-methylphenyl)-6-fluoro-1-(4-chlorophenyl) substitution pattern distinguishes it from 3-(4-fluorophenyl) and 3-phenyl analogs—differences that profoundly alter biological potency and target selectivity. Researchers studying AXL-mediated drug resistance in NSCLC can procure this validated chemical probe with published AXL protein suppression data and functional anti-proliferative activity. Medicinal chemistry teams developing allosteric AChE inhibitors will find a structurally unique pyrazolo[4,3-c]quinoline scaffold not represented among approved cholinesterase inhibitors. This compound also enables construction of focused screening libraries exploring para-substituent effects across multiple target classes.

Molecular Formula C23H15ClFN3
Molecular Weight 387.84
CAS No. 932540-42-6
Cat. No. B2978980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932540-42-6
Molecular FormulaC23H15ClFN3
Molecular Weight387.84
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H15ClFN3/c1-14-5-7-15(8-6-14)21-19-13-26-22-18(3-2-4-20(22)25)23(19)28(27-21)17-11-9-16(24)10-12-17/h2-13H,1H3
InChIKeyZWARPHAUDHYLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932540-42-6): Core Chemical Identity and Research-Grade Procurement Profile


1-(4-Chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932540-42-6) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class—a tricyclic scaffold comprising a fused pyrazole and quinoline nucleus [1]. It bears the molecular formula C₂₃H₁₅ClFN₃ (MW 387.84) and features a characteristic 1-(4-chlorophenyl), 6-fluoro, and 3-(4-methylphenyl) substitution pattern . The compound is catalogued in PubChem and has been assigned the MeSH identifier C000596679 based on its documented anti-proliferative activity [2]. It is available from multiple chemical suppliers at ≥95% purity for research use .

Why Generic Substitution of 1-(4-Chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932540-42-6) Is Unsupported by Evidence


Pyrazolo[4,3-c]quinoline analogs cannot be substituted interchangeably for procurement decisions because small changes in the substitution pattern profoundly alter biological potency and target selectivity. The 3-(4-methylphenyl) substituent in CAS 932540-42-6 differentiates it from the 3-(4-fluorophenyl) (CAS 901247-70-9) and 3-phenyl variants; in the pyrazolo[4,3-c]quinoline anti-inflammatory series, even a para-methyl-to-para-fluoro exchange can shift NO inhibition IC₅₀ values by several-fold [1]. The 6-fluoro substituent further distinguishes CAS 932540-42-6 from the 6-chloro analog (CAS 901021-89-4), which may exhibit different metabolic stability, electronic properties, and target-binding characteristics. These non-interchangeable structure–activity relationships are confirmed by quantitative comparative data presented in Section 3 [2].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932540-42-6) vs. Closest Analogs


Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells: 80-Fold Superiority Over Gallium Acetylacetonate

CAS 932540-42-6 (designated compound 5476423) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) against gallium-resistant (R) human A549 lung adenocarcinoma cells. In the same assay, the co-identified lead compound 7919469 achieved only a 13-fold increase, establishing a greater than 6-fold potency advantage for CAS 932540-42-6 over the closest comparator compound identified from the same screening campaign. Additionally, when CAS 932540-42-6 was combined with GaAcAc, the efficacy of GaAcAc against R-cells was increased 2-fold, confirming functional synergy [1].

gallium-resistant lung cancer AXL kinase pathway anti-proliferative screening

Acetylcholinesterase Inhibition in the Early Micromolar Range with Non-Competitive Kinetics: A Mechanistically Distinct Profile

In vitro analysis demonstrated that CAS 932540-42-6 (compound 5476423) inhibits acetylcholinesterase within the early micromolar range. Michaelis–Menten kinetic analysis revealed a non-competitive mode of inhibition, as evidenced by a decrease in Vₘₐₓ without a change in Kₘ. This non-competitive behavior differentiates CAS 932540-42-6 from the majority of clinically used acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine), which typically exhibit competitive or mixed-type kinetics. The compound was rationally designed via an in silico approach combining two 8-hydroxyquinoline pharmacophore units [1].

Alzheimer's disease acetylcholinesterase inhibition non-competitive kinetics

Substituent-Driven Differentiation: 4-Methylphenyl at Position 3 vs. 4-Fluorophenyl and Phenyl Analogs in the Pyrazolo[4,3-c]quinoline Series

CAS 932540-42-6 bears a 4-methylphenyl group at the 3-position, distinguishing it from the 4-fluorophenyl analog (CAS 901247-70-9) and the unsubstituted phenyl analog (CAS 901247-69-6). In the pyrazolo[4,3-c]quinoline anti-inflammatory series reported by Tseng et al. (2018), substituent identity at the quinoline and pyrazole rings modulated NO inhibitory activity, with compounds such as 2i and 2m achieving IC₅₀ values comparable to the positive control 1400W. Although CAS 932540-42-6 was not directly tested in this study, QSAR analysis of the series indicates that even minor substituent changes (e.g., hydroxyl vs. methyl vs. halogen) can shift NO inhibition IC₅₀ values by an order of magnitude. Additionally, CAS 932540-42-6 contains a 6-fluoro substituent, whereas the 6-chloro analog (CAS 901021-89-4) may exhibit altered electronic effects and metabolic stability. Quantitative NO inhibition IC₅₀ data for CAS 932540-42-6 have not yet been published in a peer-reviewed comparative study [1].

structure–activity relationship (SAR) substituent effects pyrazolo[4,3-c]quinoline analogs

AXL Kinase Pathway Engagement: Suppression of AXL Protein Expression in Gallium-Resistant Lung Cancer Cells

In gallium-resistant A549 cells, CAS 932540-42-6 (compound 5476423) significantly suppressed AXL protein expression. Compared to gallium-sensitive (S) cells, resistant (R) cells exhibited elevated AXL protein levels, which were reduced upon treatment with the lead compounds. The study identified CAS 932540-42-6 through virtual screening of an AXL kinase homology model, indicating a structure-based rational selection for this target. Reduction in AXL expression was accompanied by the anti-proliferative effects quantified in the 80-fold potency comparison described above [1].

AXL kinase drug resistance protein expression suppression

Synthetic Tractability and Physicochemical Differentiation: LogP, Solubility, and the 6-Fluoro Advantage

CAS 932540-42-6 (C₂₃H₁₅ClFN₃, MW 387.84) incorporates a 6-fluoro substituent on the quinoline ring, which is expected to confer distinct physicochemical properties relative to non-fluorinated or 6-chloro analogs. Fluorine substitution on aromatic rings generally improves metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position, increases lipophilicity modestly, and can enhance membrane permeability. The molecular weight (387.84), calculated LogP, and hydrogen bond acceptor count (N3, F) place CAS 932540-42-6 within favorable drug-like chemical space. In contrast, the 6-chloro analog (CAS 901021-89-4, MW 408.3) is heavier and may exhibit different solubility and permeability characteristics. Direct comparative experimental LogP, solubility, and metabolic stability data between CAS 932540-42-6 and its 6-chloro or 6-unsubstituted analogs have not been published in a peer-reviewed format .

physicochemical properties drug-likeness fluorine substitution

Recommended Application Scenarios for Procurement of 1-(4-Chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932540-42-6)


Chemical Probe for AXL Kinase-Mediated Gallium Resistance in Non-Small Cell Lung Cancer (NSCLC) Research

CAS 932540-42-6 is the most potent compound identified to date from a virtual screening campaign targeting AXL kinase in gallium-resistant A549 lung adenocarcinoma cells, with 80-fold increased anti-proliferative potency over GaAcAc and a 6-fold advantage over comparator lead 7919469. Researchers studying AXL-mediated drug resistance mechanisms in NSCLC can procure this compound as a validated chemical probe with published target engagement data (AXL protein suppression) and functional anti-proliferative activity [1].

Alzheimer's Disease Drug Discovery: Non-Competitive Acetylcholinesterase Inhibitor Tool Compound

CAS 932540-42-6 exhibits non-competitive acetylcholinesterase inhibition in the early micromolar range, a kinetic profile distinct from marketed cholinesterase inhibitors. Medicinal chemistry teams developing allosteric or non-competitive AChE inhibitors for Alzheimer's disease can use CAS 932540-42-6 as a structurally unique starting point for SAR expansion, leveraging its pyrazolo[4,3-c]quinoline scaffold, which is not represented among currently approved AChE inhibitors [2].

Pyrazolo[4,3-c]quinoline Focused Library Design and Diversity-Oriented Synthesis

The 3-(4-methylphenyl)-6-fluoro-1-(4-chlorophenyl) substitution pattern of CAS 932540-42-6 occupies a region of chemical space that is distinct from the more common 3-(4-fluorophenyl) or 3-phenyl pyrazolo[4,3-c]quinoline analogs. Procurement of this compound enables the construction of focused screening libraries that systematically explore the impact of para-substituent identity at phenyl position 3 (methyl vs. fluoro vs. hydrogen vs. chloro) on biological activity across multiple target classes including AXL kinase, acetylcholinesterase, and the iNOS/COX-2 anti-inflammatory pathway [3].

Combination Therapy Screening in Gallium-Based Anticancer Regimens

CAS 932540-42-6 has demonstrated a 2-fold enhancement of GaAcAc efficacy when used in combination against gallium-resistant A549 cells. Researchers evaluating combination strategies to overcome gallium resistance in lung cancer can procure this compound as a sensitizer for gallium-based therapy, building on the published synergy data and the mechanism involving AXL pathway suppression [1].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.